molecular formula C24H36N6O10S B14249678 H-Ser-Asn-Tyr-Met-Ser-OH CAS No. 492447-79-7

H-Ser-Asn-Tyr-Met-Ser-OH

Cat. No.: B14249678
CAS No.: 492447-79-7
M. Wt: 600.6 g/mol
InChI Key: YBKMOWPCMIKDHN-ATIWLJMLSA-N
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Description

The compound H-Ser-Asn-Tyr-Met-Ser-OH is a peptide consisting of the amino acids serine, asparagine, tyrosine, methionine, and serine. Peptides like this one play crucial roles in various biochemical processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides, including H-Ser-Asn-Tyr-Met-Ser-OH, is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, which is particularly useful for longer peptides and proteins .

Chemical Reactions Analysis

Types of Reactions

H-Ser-Asn-Tyr-Met-Ser-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Ser-Asn-Tyr-Met-Ser-OH has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ser-Asn-Tyr-Met-Ser-OH depends on its interaction with specific molecular targets. For instance, the tyrosine residue can undergo phosphorylation, playing a crucial role in signal transduction pathways. The methionine residue can be involved in redox reactions, influencing cellular oxidative stress responses. The peptide’s overall structure allows it to interact with enzymes, receptors, and other proteins, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser-Asn-Tyr-Met-Ser-OH is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of methionine allows for redox activity, while tyrosine can participate in phosphorylation, making this peptide versatile for various research applications.

Properties

CAS No.

492447-79-7

Molecular Formula

C24H36N6O10S

Molecular Weight

600.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H36N6O10S/c1-41-7-6-15(21(36)30-18(11-32)24(39)40)27-22(37)16(8-12-2-4-13(33)5-3-12)29-23(38)17(9-19(26)34)28-20(35)14(25)10-31/h2-5,14-18,31-33H,6-11,25H2,1H3,(H2,26,34)(H,27,37)(H,28,35)(H,29,38)(H,30,36)(H,39,40)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

YBKMOWPCMIKDHN-ATIWLJMLSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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